Cas no 604-99-9 (16-Epikoumidine)

16-Epikoumidine is a naturally occurring alkaloid derived from certain plant species, primarily within the Rutaceae family. It is structurally related to koumidine and exhibits notable biological activity, particularly in pharmacological research. This compound is of interest due to its potential interactions with central nervous system receptors, making it a candidate for studying neuroactive compounds. Its distinct stereochemistry and molecular framework allow for selective binding properties, which are valuable in medicinal chemistry applications. 16-Epikoumidine is typically utilized in academic and industrial research settings for its role in exploring alkaloid biosynthesis pathways and its implications in drug discovery. High purity grades are available for analytical and experimental purposes.
16-Epikoumidine structure
16-Epikoumidine structure
Product Name:16-Epikoumidine
CAS No:604-99-9
MF:C19H22N2O
MW:294.390784740448
CID:516955
PubChem ID:11335389
Update Time:2025-05-26

16-Epikoumidine Chemical and Physical Properties

Names and Identifiers

    • Vellosiminol
    • (+)-Normacusine B
    • Normacusine B
    • Sarpagan-17-ol
    • Tombozine
    • Vellosimol
    • [ "Tombozine" ]
    • 16-Epikoumidine
    • Koumidine
    • 16-Epinormacusine B
    • Normacusine B;10-Deoxysarpagine; Tombozin;Vellosiminol
    • 604-99-9
    • DTXSID001317620
    • AKOS040763096
    • 10-Deoxysarpagine
    • CHEMBL3338256
    • 126640-98-0
    • FS-8861
    • [(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
    • Inchi: 1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1
    • InChI Key: VXTDUGOBAOLMED-VICVVEARSA-N
    • SMILES: OC[C@@H]1[C@@H]2/C(=C\C)/CN3[C@H](C4=C(C5C=CC=CC=5N4)C[C@H]31)C2

Computed Properties

  • Exact Mass: 294.17300
  • Monoisotopic Mass: 294.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.3
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 472.7±45.0 °C at 760 mmHg
  • Flash Point: 239.7±28.7 °C
  • Refractive Index: 1.705
  • PSA: 39.26000
  • LogP: 2.96190
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

16-Epikoumidine Security Information

16-Epikoumidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T23430-5mg
10-deoxysarpagine
604-99-9 ,HPLC≥98%
5mg
¥5280.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6012-5 mg
Tombozine
604-99-9
5mg
¥4465.00 2022-02-28
A2B Chem LLC
AG74883-5mg
Tombozine
604-99-9
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN6012-1 ml * 10 mm
Tombozine
604-99-9
1 ml * 10 mm
¥ 16800 2024-07-19
A2B Chem LLC
AG74883-1mg
Tombozine
604-99-9 >98%
1mg
$599.00 2023-12-30
TargetMol Chemicals
TN6012-5 mg
Tombozine
604-99-9 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN6012-1 mL * 10 mM (in DMSO)
Tombozine
604-99-9 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN6012-5mg
Tombozine
604-99-9
5mg
¥ 13980 2024-07-19

Additional information on 16-Epikoumidine

Recent Advances in the Study of 16-Epikoumidine (CAS: 604-99-9): A Comprehensive Research Brief

16-Epikoumidine (CAS: 604-99-9) is a naturally occurring alkaloid derived from the Gelsemium genus, which has garnered significant attention in recent years due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on 16-Epikoumidine, focusing on its chemical properties, biological activities, and potential applications in drug development. The compound has been the subject of numerous studies, particularly in the context of its neuropharmacological effects and its role as a modulator of glycine receptors.

Recent studies have elucidated the molecular structure and stereochemistry of 16-Epikoumidine, which are critical for understanding its interaction with biological targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to confirm its configuration and purity. These structural insights have paved the way for more targeted research into its mechanism of action, particularly its affinity for glycine receptors, which are implicated in a variety of neurological disorders.

In vitro and in vivo studies have demonstrated that 16-Epikoumidine exhibits potent modulatory effects on glycine receptors, with a high degree of selectivity. This specificity makes it a promising candidate for the development of novel therapeutics for conditions such as chronic pain, epilepsy, and anxiety disorders. Furthermore, recent pharmacokinetic studies have shed light on its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for assessing its viability as a drug candidate.

One of the most significant breakthroughs in the study of 16-Epikoumidine is its potential application in pain management. Preclinical trials have shown that it can effectively attenuate neuropathic pain without the side effects commonly associated with traditional analgesics. These findings are particularly relevant given the ongoing opioid crisis and the urgent need for safer alternatives.

Despite these promising developments, challenges remain in the clinical translation of 16-Epikoumidine. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed. Recent efforts have focused on optimizing synthetic routes to produce 16-Epikoumidine in larger quantities while maintaining high purity. Additionally, structure-activity relationship (SAR) studies are being conducted to design derivatives with improved pharmacological profiles.

In conclusion, 16-Epikoumidine (CAS: 604-99-9) represents a compelling area of research in the field of medicinal chemistry and neuropharmacology. Its unique mechanism of action and therapeutic potential make it a valuable candidate for further investigation. Future research should prioritize clinical trials to validate its efficacy and safety in humans, as well as explore its applications in other therapeutic areas. This brief underscores the importance of continued investment in the study of natural products like 16-Epikoumidine, which hold immense promise for addressing unmet medical needs.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd